1-[(Adamantan-1-yl)methoxy]-3-(piperidin-1-yl)propan-2-ol hydrochloride
Description
Chemical Structure and Properties 1-[(Adamantan-1-yl)methoxy]-3-(piperidin-1-yl)propan-2-ol hydrochloride (CAS: 1210393-34-2) is a hydrochloride salt with the molecular formula C₂₀H₃₆ClNO₂ and a molecular weight of 357.96 g/mol . Its structure features a central propan-2-ol backbone substituted with an adamantane-methoxy group and a piperidin-1-yl moiety. The adamantane group confers lipophilicity and metabolic stability, while the piperidine ring may enhance binding to biological targets such as G protein-coupled receptors (GPCRs) or ion channels .
Properties
IUPAC Name |
1-(1-adamantylmethoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2.ClH/c21-18(12-20-4-2-1-3-5-20)13-22-14-19-9-15-6-16(10-19)8-17(7-15)11-19;/h15-18,21H,1-14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUKXYRCPYQVDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(Adamantan-1-yl)methoxy]-3-(piperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₃₃ClN₂O , with a molecular weight of approximately 320.93 g/mol . Its structure features an adamantane moiety linked to a piperidine group through a methoxy and propanol chain, which contributes to its unique biological properties.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₃ClN₂O |
| Molecular Weight | 320.93 g/mol |
| CAS Number | 1189934-63-1 |
| Chemical Structure | Structure |
Antimicrobial Activity
Recent studies have shown that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance, a study evaluated the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of various derivatives against pathogenic bacteria. The most active derivatives demonstrated MIC values ranging from 0.22 to 0.25 μg/mL , indicating potent antibacterial effects against strains like Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | MBC (μg/mL) | Pathogen |
|---|---|---|---|
| Compound 7b | 0.22 | 0.25 | Staphylococcus aureus |
| Compound 10 | 0.30 | 0.35 | Staphylococcus epidermidis |
| Ciprofloxacin | 0.50 | 0.60 | Various Gram-positive bacteria |
Cytotoxicity and Safety Profile
In vitro studies have assessed the cytotoxic effects of this compound and its derivatives on mammalian cell lines. The hemolytic activity was notably low, with % lysis ranging from 3.23 to 15.22% , indicating a favorable safety profile compared to standard cytotoxic agents like Triton X-100 . Additionally, the compounds showed non-cytotoxicity with IC50 values greater than 60 μM , suggesting they do not adversely affect normal cell viability at therapeutic concentrations.
The mechanism by which these compounds exert their antimicrobial effects involves inhibition of critical bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR . This dual-targeting approach enhances their efficacy against resistant bacterial strains.
Case Study 1: Efficacy Against Biofilm Formation
A study investigated the ability of the compound to inhibit biofilm formation in Staphylococcus aureus. The results demonstrated a significant reduction in biofilm formation compared to control treatments, showcasing its potential as an antibiofilm agent .
Case Study 2: Synergistic Effects with Other Antibiotics
Another research highlighted the synergistic effects of this compound when used in combination with conventional antibiotics like Ciprofloxacin and Ketoconazole, leading to reduced MICs for these drugs, thereby enhancing their overall effectiveness against resistant bacterial strains .
Comparison with Similar Compounds
Physicochemical Characteristics
Structural Analogs and Modifications
The following table highlights key structural analogs, their modifications, and biological implications:
Pharmacological Profiles
- Antiarrhythmic/Adrenoceptor Activity: Compounds with methoxyphenoxyethylamino substituents (e.g., ) exhibit α₁/α₂/β₁-adrenoceptor binding and antiarrhythmic effects, suggesting that similar adamantane-piperidine derivatives may target cardiac ion channels .
- Anti-Inflammatory Activity: Selenourea-adamantane hybrids () inhibit sEH (IC₅₀: 10–50 nM), reducing inflammation. The parent compound lacks this moiety but could be modified to incorporate selenourea for similar effects .
- Chemotherapeutic Potential: The triazole-thione derivative () demonstrates activity via C–H⋯π interactions and apoptosis induction. Adamantane’s rigidity may stabilize binding to kinase targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
